molecular formula C15H14N4O B1268267 1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305331-46-8

1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B1268267
CAS No.: 305331-46-8
M. Wt: 266.3 g/mol
InChI Key: AFGZYQZNQMEOPY-UHFFFAOYSA-N
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Description

1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C15H14N4O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety standards.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound .

Scientific Research Applications

1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibiting enzyme activity or modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other members of the pyrido[1,2-a]benzimidazole family, such as:

Uniqueness

What sets 1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(2-hydroxyethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-10-8-14(17-6-7-20)19-13-5-3-2-4-12(13)18-15(19)11(10)9-16/h2-5,8,17,20H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGZYQZNQMEOPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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